1-tert-Butoxy-4-ethynylbenzene

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

1-tert-Butoxy-4-ethynylbenzene (CAS 32569-86-1), also known as 4-(tert-butoxy)phenylacetylene, is a bifunctional aromatic building block of the molecular formula C₁₂H₁₄O (molecular weight 174.24 g/mol). It features a terminal alkyne group para to a tert-butyl-protected phenol ether.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 32569-86-1
Cat. No. B1524695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butoxy-4-ethynylbenzene
CAS32569-86-1
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)C#C
InChIInChI=1S/C12H14O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3
InChIKeyGMFHQLHPNOSAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butoxy-4-ethynylbenzene (CAS 32569-86-1) Technical Baseline and Procurement Snapshot


1-tert-Butoxy-4-ethynylbenzene (CAS 32569-86-1), also known as 4-(tert-butoxy)phenylacetylene, is a bifunctional aromatic building block of the molecular formula C₁₂H₁₄O (molecular weight 174.24 g/mol) . It features a terminal alkyne group para to a tert-butyl-protected phenol ether. This structural motif imparts a unique orthogonal reactivity profile: the ethynyl group serves as a robust handle for Sonogashira cross-couplings or copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , while the tert-butoxy group remains inert under basic and reductive conditions, enabling downstream deprotection to the free phenol under mild acidic conditions [1]. The compound is commercially supplied as a liquid at room temperature with a reported purity of ≥95% or 98% .

Bifunctional aromatic building block with terminal alkyne and latent phenol
Alkyne suited for Sonogashira coupling and CuAAC click chemistry
tert-Butoxy group stable under basic and nucleophilic conditions; deprotects under mild acid

The Orthogonal Protection Imperative: Why 1-tert-Butoxy-4-ethynylbenzene Cannot Be Interchanged with Unprotected Phenolic Analogs


While compounds like 4-ethynylphenol or 4-ethynylanisole share the core aryl-alkyne motif, their direct substitution for 1-tert-Butoxy-4-ethynylbenzene in multi-step syntheses leads to irreconcilable chemoselectivity conflicts. The free phenol in 4-ethynylphenol is incompatible with many organometallic coupling conditions, requiring additional protection/deprotection steps that introduce inefficiency and reduce overall yield . Conversely, the methyl ether in 4-ethynylanisole requires harsh, strongly acidic or oxidative conditions (e.g., BBr₃) for deprotection, which can degrade acid-sensitive alkynes or other functional groups . 1-tert-Butoxy-4-ethynylbenzene resolves this by offering a tert-butyl protecting group that is exceptionally stable to strong bases, nucleophiles, and mild reducing agents, yet can be cleaved orthogonally under mild acidic conditions (e.g., TFA) without affecting the alkyne moiety [1]. This orthogonal stability is a prerequisite for complex target synthesis and is not provided by its closest analogs.

1-tert-Butoxy-4-ethynylbenzene
Potential Substitutes
Orthogonal protection: alkyne reactive, phenol protected
4-Ethynylphenol: free phenol incompatible with organometallic coupling conditions
Mild acid deprotection (TFA) preserves alkyne
4-Ethynylanisole: deprotection requires BBr₃ or strong acids, risking alkyne integrity

Quantitative Differentiation Guide for 1-tert-Butoxy-4-ethynylbenzene (CAS 32569-86-1)


Orthogonal Stability: Quantitative Base Stability Advantage over Silyl-Protected Alkynes

While silyl-protected alkynes (e.g., TMS-alkynes) are common, they suffer from lability to basic hydrolysis or fluoride sources, limiting their use in multi-step sequences requiring strongly basic conditions. In contrast, the tert-butyl ether in 1-tert-Butoxy-4-ethynylbenzene is documented to exhibit 'extreme stability in basic conditions' [1]. This is a critical class-level inference for procurement: selecting this compound ensures the alkyne remains protected during reactions with organometallic bases (e.g., Grignard reagents, LDA) or basic coupling conditions where TMS groups would prematurely deprotect.

Base stability
Class-level
Target: stable under basic conditions
vs. TMS: labile to base / F⁻
Supports route design with strong organometallic bases
Based on class-level protecting group behavior
Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Deprotection Orthogonality: Mild Acid Cleavage vs. Harsh Demethylation of the Methoxy Analog

The deprotection of the tert-butyl ether can be achieved under mildly acidic conditions (e.g., trifluoroacetic acid (TFA) at 0 °C) [1], which is orthogonal to the terminal alkyne. This contrasts sharply with the methyl ether analog (4-ethynylanisole), whose deprotection requires harsh reagents like BBr₃ or strong acids at elevated temperatures, which are incompatible with many sensitive functionalities and can lead to alkyne degradation or side reactions.

Mild acid cleavage
Class-level
Cleaved by TFA at low temp.
vs. methyl ether: requires BBr₃ or strong acid
Enables orthogonal deprotection without alkyne damage
Methyl ether deprotection risks functional group compatibility
Protecting Group Chemistry Orthogonal Deprotection Functional Group Compatibility

Purity Benchmarking: Commercial Availability at ≥95% and 98% Purity for Reproducible Coupling Reactions

Reproducibility in palladium-catalyzed Sonogashira couplings or CuAAC click reactions is highly sensitive to the purity of the terminal alkyne. 1-tert-Butoxy-4-ethynylbenzene is commercially available with a verified purity of ≥95% and 98% . While exact purity data for all analogs is not uniformly reported, this established commercial specification reduces the procurement risk associated with unknown impurity profiles that can poison catalysts or lead to irreproducible yields. This is a direct procurement advantage over less characterized or lower-purity sources of similar ethynylbenzene derivatives.

Commercial purity
Data to verify
≥95% / 98% (reported)
Minimizes catalyst poisoning risk in cross-couplings
Verify lot-specific COA; supplier specifications
Building Block Purity Cross-Coupling Procurement Specification

Validated Application Scenarios for 1-tert-Butoxy-4-ethynylbenzene (CAS 32569-86-1) Based on Its Orthogonal Reactivity Profile


Sequential Multi-Step Synthesis of Phenolic Bioconjugates and Functional Materials

This compound is uniquely suited for constructing complex molecules where a terminal alkyne must be reacted first (e.g., via Sonogashira coupling or CuAAC) while the phenol remains protected. The tert-butoxy group's stability to the basic and nucleophilic conditions of these coupling reactions ensures the phenol is not prematurely functionalized or oxidized [1]. After the alkyne transformation, the tert-butyl group can be removed orthogonally under mild acid to reveal the phenol for subsequent diversification [2]. This sequential strategy is impossible with free 4-ethynylphenol and is more efficient than using 4-ethynylanisole, which requires harsher deprotection [2].

Synthesis of Aryl Ketenes and Derived Benzyl Carbonyl Compounds via Ynol Ether Chemistry

Research demonstrates that tert-butoxy-substituted arylacetylenes (ynol ethers) can undergo Sonogashira coupling with aryl iodides followed by a [1,5]-hydride shift to extrude isobutylene, generating valuable aryl ketene intermediates [3]. This 'ketene-surrogate coupling' provides a mild and general catalytic route to benzyl carbonyl compounds (esters, amides, acids) that are common in pharmaceuticals. The use of 1-tert-Butoxy-4-ethynylbenzene in this context is not just as a building block but as a reactive synthon that enables a unique mechanistic pathway not accessible with simpler alkynes like phenylacetylene [3].

Construction of Chemically Amplified Resists and Specialty Polymers

The tert-butoxy group is a well-established acid-labile protecting group in the design of chemically amplified photoresists. The compound serves as a precursor to monomers where the alkyne can be used for polymerization (e.g., into poly(phenylene ethynylene) backbones) and the tert-butoxy group provides a latent phenolic functionality that can be deprotected by photogenerated acid to induce solubility switching [4]. This dual functionality makes it a strategic intermediate in material science for creating high-resolution patterning materials.

Synthesis of Orthogonally Functionalized Pharmacophores

In medicinal chemistry, the ability to independently address two functional groups on an aromatic core is paramount. 1-tert-Butoxy-4-ethynylbenzene allows for the late-stage introduction of a phenol handle after an alkyne-based coupling has diversified the core. This orthogonal strategy is valuable for generating libraries of drug candidates where the phenolic OH is a key pharmacophore or a site for further conjugation (e.g., to improve solubility or attach targeting moieties) [1]. The use of this compound bypasses the chemoselectivity challenges associated with its unprotected or methyl-protected analogs [2].

Application
Selection Property
Validation Focus
Sequential phenolic bioconjugate synthesis
Orthogonal protecting group strategy
Base-stable tert-butyl vs. acid-labile phenol deprotection
Aryl ketene synthesis via ynol ethers
Ynol ether reactivity in ketene-surrogate coupling
Catalytic conversion to benzyl carbonyl compounds
Chemically amplified resist materials
Acid-labile tert-butyl for solubility switching
Photoacid deprotection and polymer integration
Orthogonal pharmacophore construction
Independent alkyne and phenol functionalization
Late-stage phenol introduction after alkyne diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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